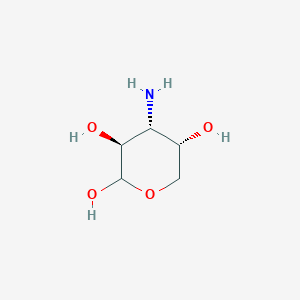

3-Amino-3-deoxy-D-arabinopyranose

CAS No.: 698339-93-4

Cat. No.: VC16789667

Molecular Formula: C5H11NO4

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 698339-93-4 |

|---|---|

| Molecular Formula | C5H11NO4 |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | (3S,4R,5S)-4-aminooxane-2,3,5-triol |

| Standard InChI | InChI=1S/C5H11NO4/c6-3-2(7)1-10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4+,5?/m1/s1 |

| Standard InChI Key | RWBZBZPUFHHHCU-ZRMNMSDTSA-N |

| Isomeric SMILES | C1[C@H]([C@H]([C@@H](C(O1)O)O)N)O |

| Canonical SMILES | C1C(C(C(C(O1)O)O)N)O |

Introduction

Structural and Chemical Properties of 3-Amino-3-deoxy-D-arabinopyranose

Molecular Configuration and Stereochemistry

D-Arabinopyranose belongs to the pentose family, featuring a five-membered pyranose ring with hydroxyl groups at C2, C3, and C4 positions in its native form. The substitution of the C3 hydroxyl group with an amino group introduces a chiral center, altering the molecule’s hydrogen-bonding capacity and electronic distribution. The axial or equatorial orientation of the amino group significantly impacts its reactivity and interaction with biological targets. For example, in 3-amino-3-deoxy-D-ribose, the amino group adopts an equatorial configuration, enhancing its stability in aqueous solutions . Similar stereoelectronic considerations likely apply to 3-amino-3-deoxy-D-arabinopyranose, though empirical data remain sparse.

Comparative Analysis with Related Amino-Deoxy Sugars

Amino-deoxy sugars such as 3-amino-3-deoxy-D-ribose and 4-amino-4-deoxy-L-arabinose have been extensively studied for their roles in antibiotic resistance and enzyme inhibition . The structural similarity between these compounds and 3-amino-3-deoxy-D-arabinopyranose suggests potential overlaps in biological activity. For instance, the presence of the amino group in 3-amino-3-deoxy-D-ribose enables it to act as a transition-state analog in glycosidase-catalyzed reactions, a property that could extend to the arabinose derivative .

Synthetic Routes to 3-Amino-3-deoxy-D-arabinopyranose

Oxidation-Reduction Strategies

The synthesis of 3-amino-3-deoxy sugars typically involves the oxidation of a protected sugar derivative to a ketone intermediate, followed by reductive amination. For example, 3-amino-3-deoxy-D-ribose was synthesized via oxidation of 1,2-O-isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose to a 3-keto derivative, which was then converted to an oxime and reduced with lithium aluminium hydride . Adapting this approach to D-arabinopyranose would require starting with a suitably protected arabinose precursor, such as 1,2-O-isopropylidene-α-D-arabinofuranose, followed by selective oxidation at C3.

Table 1: Comparative Synthesis of 3-Amino-3-deoxy Sugars

Enzymatic and Chemoenzymatic Approaches

While no enzymatic routes to 3-amino-3-deoxy-D-arabinopyranose have been reported, DAHP synthase (involved in shikimate pathway) provides a template for metal-dependent catalysis of sugar modifications . The enzyme’s ability to coordinate divalent metal ions (e.g., Co²⁺) and stabilize reactive intermediates could inspire biomimetic strategies for synthesizing amino-deoxy sugars .

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are critical for confirming the structure of amino-deoxy sugars. For 3-amino-3-deoxy-D-ribose, characteristic signals include a downfield shift for the C3 carbon (δ ~50 ppm) due to the amino group’s electronegativity . Similar shifts would be expected for 3-amino-3-deoxy-D-arabinopyranose, with additional coupling patterns reflecting its pyranose ring conformation.

X-ray Crystallography

Crystal structures of related compounds, such as DAHP synthase complexes, reveal how metal ions and hydrogen-bonding networks stabilize sugar conformations . Although no crystallographic data exist for 3-amino-3-deoxy-D-arabinopyranose, molecular modeling could predict its binding modes in enzyme active sites.

Biological Relevance and Applications

Antimicrobial Activity

Amino-deoxy sugars are key components of bacterial lipopolysaccharides (LPS) and antibiotics. For instance, 8-azido-3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) derivatives are incorporated into LPS, affecting membrane integrity . The amino group in 3-amino-3-deoxy-D-arabinopyranose could similarly disrupt bacterial cell wall synthesis, offering a pathway for novel antimicrobial agents.

Enzyme Inhibition

The amino group’s nucleophilic properties enable it to mimic transition states in glycosidase reactions. In DAHP synthase, feedback inhibition by aromatic amino acids relies on allosteric modulation . A synthetic 3-amino-3-deoxy-D-arabinopyranose derivative could exploit similar mechanisms to regulate metabolic pathways.

Future Perspectives and Research Directions

Targeted Synthesis and Optimization

Developing efficient routes to 3-amino-3-deoxy-D-arabinopyranose requires optimizing protection-deprotection strategies and exploring catalytic asymmetric synthesis. Advances in flow chemistry and biocatalysis could address current yield and selectivity challenges.

Mechanistic Studies and Drug Discovery

High-resolution structural studies (e.g., cryo-EM, NMR) are needed to elucidate the compound’s interactions with biological targets. Collaborative efforts between synthetic chemists and microbiologists could accelerate its application in combating antibiotic-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume